molecular formula C14H11N3S B12546988 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline CAS No. 658072-06-1

8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline

Cat. No.: B12546988
CAS No.: 658072-06-1
M. Wt: 253.32 g/mol
InChI Key: BNUZQNVEXVFFDF-UHFFFAOYSA-N
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Description

8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline is a chemical compound that belongs to the class of heterocyclic compounds It features a quinoline ring system substituted with a pyrimidin-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline typically involves the reaction of quinoline derivatives with pyrimidine-2-thiol. One common method includes the nucleophilic substitution reaction where a halogenated quinoline reacts with pyrimidine-2-thiol under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the pyrimidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenated quinoline derivatives and pyrimidine-2-thiol are typical starting materials.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar ring structure but lacking the pyrimidin-2-ylsulfanyl group.

    Pyrimidine-2-thiol: A related compound that provides the sulfur-containing moiety in the synthesis of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline.

    Quinolinyl-pyrazoles: Compounds that share the quinoline ring system but have different substituents.

Uniqueness

This compound is unique due to the presence of both quinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

658072-06-1

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

8-(pyrimidin-2-ylsulfanylmethyl)quinoline

InChI

InChI=1S/C14H11N3S/c1-4-11-6-2-7-15-13(11)12(5-1)10-18-14-16-8-3-9-17-14/h1-9H,10H2

InChI Key

BNUZQNVEXVFFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CSC3=NC=CC=N3)N=CC=C2

Origin of Product

United States

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